molecular formula C18H18N2O5S B300075 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B300075
M. Wt: 374.4 g/mol
InChI Key: OIKPTRQTPYSRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It is a potential therapeutic agent for the treatment of inflammatory diseases, including rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD).

Scientific Research Applications

BIRB 796 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that BIRB 796 inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the activation of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide. In vivo studies have demonstrated that BIRB 796 reduces inflammation and tissue damage in animal models of rheumatoid arthritis, psoriasis, and COPD.

Mechanism of Action

BIRB 796 is a selective inhibitor of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, a protein kinase that plays a key role in the regulation of inflammatory responses. p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is activated by various stimuli, including cytokines, stress, and bacterial products, and it phosphorylates downstream targets that mediate the production of pro-inflammatory cytokines, chemokines, and enzymes. BIRB 796 binds to the ATP-binding pocket of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide and prevents its activation, thereby reducing the production of inflammatory mediators.
Biochemical and Physiological Effects:
BIRB 796 has been shown to have potent anti-inflammatory effects in various cell types, including macrophages, fibroblasts, and endothelial cells. It inhibits the production of pro-inflammatory cytokines, chemokines, and enzymes, and it reduces the expression of adhesion molecules that promote leukocyte recruitment. BIRB 796 also blocks the activation of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammatory gene expression. In animal models of inflammatory diseases, BIRB 796 reduces inflammation, tissue damage, and bone erosion.

Advantages and Limitations for Lab Experiments

BIRB 796 is a highly specific inhibitor of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, and it has been extensively characterized in vitro and in vivo. It is commercially available and can be easily synthesized in the lab. However, BIRB 796 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may affect its pharmacokinetics and pharmacodynamics. BIRB 796 also has some off-target effects, such as inhibition of other protein kinases, which may complicate the interpretation of experimental results.

Future Directions

For the development of BIRB 796 include the optimization of its pharmacokinetics and pharmacodynamics, the identification of biomarkers for patient selection and monitoring, and the combination with other therapeutic agents for synergistic effects. BIRB 796 may also have potential applications in other diseases, such as cancer and neurodegenerative disorders, where p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is involved in the pathogenesis.

Synthesis Methods

BIRB 796 can be synthesized through a multistep process that involves the reaction of 4-bromoaniline with 1,3-benzodioxole-5-carboxylic acid to form an intermediate, which is then reacted with pyrrolidine-1-sulfonyl chloride to produce the final product. The synthesis of BIRB 796 has been optimized to improve the yield and purity of the compound.

properties

Product Name

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H18N2O5S/c21-18(13-3-8-16-17(11-13)25-12-24-16)19-14-4-6-15(7-5-14)26(22,23)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,19,21)

InChI Key

OIKPTRQTPYSRFZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.